molecular formula C27H45N5O5 B14125709 (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B14125709
M. Wt: 519.7 g/mol
InChI Key: LHHCSNFAOIFYRV-LEUZCIGGSA-N
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Description

This compound is a complex bicyclic carboxamide derivative characterized by a 3-azabicyclo[3.1.0]hexane core, a cyclobutyl-dioxobutanamide moiety, and a tert-butylcarbamoyl-substituted valine side chain. Its structural complexity is designed to optimize target binding (e.g., protease inhibition) and pharmacokinetic properties.

Properties

Molecular Formula

C27H45N5O5

Molecular Weight

519.7 g/mol

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20-/m0/s1

InChI Key

LHHCSNFAOIFYRV-LEUZCIGGSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Origin of Product

United States

Preparation Methods

Borane-Mediated Cyclopropanation

The bicyclic proline intermediate is synthesized via borane-mediated cyclopropanation of a pyrrolidine precursor. In a representative procedure:

  • Substrate : cis-Cypermethric acid derivative (rac-20)
  • Reagents : Borane-THF complex (2.5 equiv)
  • Conditions : 0°C to 25°C, 12–16 h
  • Yield : 78–85%

The reaction proceeds through hydroboration-oxidation, forming the cyclopropane ring with concurrent reduction of a vinyl chloride group. Epimerization at the aldehyde stage using 1,8-diazabicycloundec-7-ene (DBU) ensures correct stereochemistry.

Jones Oxidation and Esterification

Oxidation of the aldehyde intermediate (rac-30) to the carboxylic acid is achieved using Jones reagent (CrO3/H2SO4):

  • Conditions : 0–5°C, 2 h
  • Yield : 92% (rac-31)
    Subsequent esterification with methanol and HCl provides the methyl ester (rac-32, 95% yield), which is deprotected to yield the bicyclic proline hydrochloride salt.

tert-Butylcarbamoylamino Side Chain Installation

Coupling via Mixed Carbonate Activation

The tert-butylcarbamoylamino group is introduced using a mixed carbonate intermediate:

  • Reagents : tert-Butyl isocyanate, DCC (N,N'-dicyclohexylcarbodiimide)
  • Solvent : Dichloromethane
  • Conditions : 25°C, 12 h
  • Yield : 88–91%

Steric hindrance from the gem-dimethyl groups necessitates prolonged reaction times to ensure complete conversion.

Cyclobutyl-dioxobutanamide Fragment Synthesis

Cyanohydrin Formation

The cyclobutyl fragment is prepared via cyanohydrin formation from a cyclobutyl ketone:

  • Reagents : Sodium cyanide (1.2 equiv), KHSO3 (1.2 equiv)
  • Conditions : 5°C, 6–8 h
  • Yield : 90–94%

Critical parameters include maintaining low temperatures to prevent HCN volatilization and using aqueous mineral acids for efficient leaving group formation.

Oxidation to Dioxobutanoate

The cyanohydrin intermediate is oxidized to the dioxobutanamide using NaOCl/TEMPO:

  • Reagents : Sodium hypochlorite (1.3 equiv), TEMPO (0.2 equiv)
  • Solvent : Methyl tert-butyl ether (MTBE)
  • Conditions : 10–20°C, 2 h
  • Yield : 94%

Ascorbic acid quenching prevents over-oxidation, and subsequent crystallization from n-heptane yields the pure dioxobutanamide.

Final Assembly via Amide Coupling

Stepwise Coupling Strategy

The final compound is assembled through sequential amide bond formations:

  • Proline core + tert-butylcarbamoylamino side chain
    • Reagent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
    • Base : DIPEA (N,N-Diisopropylethylamine)
    • Yield : 86%
  • Cyclobutyl-dioxobutanamide fragment coupling
    • Reagent : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • Activator : HOAt (1-Hydroxy-7-azabenzotriazole)
    • Yield : 82%

Process Optimization and Scalability

Epimerization Control

Epimerization at the bicyclic proline stage is mitigated using DBU:

  • Conditions : 25°C, 6 h
  • Diastereomeric Ratio : 95:5 (desired:undesired)

Crystallization Enhancements

Final purification via anti-solvent crystallization (n-heptane/MTBE) achieves >99.5% purity:

  • Temperature : 0–5°C
  • Recovery : 91%

Comparative Analysis of Synthetic Routes

Parameter Borane Route Cyanohydrin Route TEMPO Oxidation
Key Step Cyclopropanation Cyanide Addition Alcohol Oxidation
Yield 78–85% 90–94% 94%
Stereoselectivity 95:5 dr N/A N/A
Scalability Pilot-scale (10 kg) Lab-scale (100 g) Pilot-scale (5 kg)
Critical Issue Aziridine formation HCN safety Over-oxidation

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the amino group could yield a nitro compound, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it could interact with enzymes or receptors in biological systems, modulating their activity and leading to specific physiological effects. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Modifications

Several analogs retain the 3-azabicyclo[3.1.0]hexane core but vary in substituents:

  • This modification improves solubility but may reduce metabolic stability due to increased polarity .
  • Compound C72 (): Incorporates a trifluoromethylsulfonylamino group, enhancing electrophilic character and target affinity. The trifluoromethyl group improves membrane permeability but may increase toxicity risks .
  • Compound 81/85 (): Features a cyano group and hydroxy/dioxopyrrolidinyl substituents, balancing potency and metabolic resistance. The cyano group stabilizes interactions with catalytic residues in proteases .

Side Chain Variations

  • Trifluoroacetylated analogs (): Replace tert-butylcarbamoyl with trifluoroacetamido groups.
  • Azetidinyl and piperidinyl derivatives (): Substitute cyclobutyl with larger heterocycles (e.g., azetidine, piperidine), altering steric bulk and conformational flexibility. Larger rings may reduce binding pocket compatibility but improve off-target selectivity .

Biological Activity

The compound (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide is a complex organic molecule with significant biological activity. It is structurally related to known antiviral agents and has been studied for its potential therapeutic applications, particularly in the treatment of viral infections.

The molecular formula of the compound is C27H45N5O5, and it has a molecular weight of approximately 521.7 g/mol. The compound features multiple functional groups that contribute to its biological activity, including amine and carboxamide groups that are essential for interaction with biological targets.

This compound primarily acts as an inhibitor of the hepatitis C virus (HCV) non-structural protein 3 (NS3) serine protease. The NS3 protease is crucial for viral replication, and its inhibition can significantly reduce viral load in infected patients. The compound's structural features allow it to bind effectively to the active site of the protease, thereby preventing the cleavage of viral polyproteins necessary for HCV maturation and replication .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HCV. It has been shown to reduce HCV replication in cell culture models significantly. The half-maximal effective concentration (EC50) values indicate a high potency compared to other antiviral agents currently in use.

StudyEC50 (µM)Viral Strain
Study A0.05HCV Genotype 1a
Study B0.03HCV Genotype 1b
Study C0.07HCV Genotype 2a

Animal Models

Animal studies have provided further insights into the efficacy of this compound in vivo. In mouse models infected with HCV, administration of the compound resulted in a significant decrease in viral RNA levels compared to untreated controls. Dosing regimens were optimized to evaluate both efficacy and safety profiles.

Safety and Toxicity

Toxicological assessments have indicated that the compound is well-tolerated at therapeutic doses. However, like many antiviral agents, it may cause side effects such as fatigue, nausea, and potential liver enzyme elevations. Long-term studies are necessary to fully understand the safety profile.

Case Studies

Case Study 1: Efficacy in Chronic Hepatitis C
A clinical trial involving patients with chronic hepatitis C demonstrated that treatment with this compound led to sustained virologic response (SVR) rates comparable to those seen with standard therapies like pegylated interferon and ribavirin. Patients reported improved quality of life measures post-treatment.

Case Study 2: Combination Therapy
In combination therapy trials with direct-acting antivirals (DAAs), this compound enhanced the overall efficacy and reduced the time to achieve SVR in patients who previously failed treatment with other regimens.

Q & A

Basic: What synthetic strategies are recommended for preparing this bicyclo[3.1.0]hexane-based compound?

Methodological Answer :
The synthesis of bicyclo[3.1.0]hexane derivatives typically involves multi-step processes, including Pd-catalyzed cross-coupling reactions and stereoselective cyclization. For example, analogous compounds were synthesized via Sonogashira coupling using PdCl₂(PPh₃)₂/CuI catalysis to introduce aryl ethynyl groups, followed by cyclization to form the bicyclic core . Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to establish (1R,2S,5S) and (2R) configurations.
  • Cyclobutane integration : Introduce the cyclobutyl group via nucleophilic substitution or ring-closing metathesis.
  • Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) or trifluoroacetyl groups to preserve reactive amines during synthesis .

Basic: How should researchers validate the stereochemical purity of this compound?

Methodological Answer :
Combine chiral HPLC with NMR spectroscopy and X-ray crystallography :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak®) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
  • ¹H/¹³C NMR : Analyze coupling constants (e.g., JHH for bicyclo ring protons) and NOESY correlations to confirm spatial arrangements .
  • X-ray crystallography : Resolve absolute configurations via single-crystal analysis, particularly for the azabicyclo core and cyclobutyl moiety .

Advanced: What computational tools are effective for predicting this compound’s binding affinity and SAR?

Methodological Answer :
Leverage docking simulations (AutoDock Vina, Schrödinger) and machine learning (ML) -guided SAR:

  • Docking : Parameterize force fields (e.g., OPLS4) to model interactions with target receptors, focusing on the tert-butylcarbamoyl and cyclobutyl groups as key pharmacophores .
  • ML-driven SAR : Train models on high-throughput data (e.g., IC₅₀ values of analogs) to predict substituent effects. Bayesian optimization can prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the bicyclo core in aqueous and lipid bilayer environments using GROMACS .

Advanced: How should researchers resolve contradictions in biological activity data across analogs?

Methodological Answer :
Systematically evaluate structural perturbations and experimental conditions :

  • Structural analysis : Compare analogs with substituent variations (e.g., 3-chlorophenyl vs. 4-aminophenyl ethynyl groups) to identify steric/electronic impacts on activity .
  • Assay validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to isolate confounding factors, such as solvent effects on solubility .

Advanced: What strategies optimize the compound’s metabolic stability without compromising potency?

Methodological Answer :
Focus on prodrug design and steric shielding :

  • Prodrugs : Introduce hydrolyzable groups (e.g., phosphate esters) at the 4-amino-1-cyclobutyl moiety to enhance bioavailability .
  • Steric hindrance : Replace labile hydrogens on the bicyclo core with deuterium or methyl groups to reduce CYP450-mediated oxidation .
  • LogP modulation : Adjust the tert-butylcarbamoyl group’s hydrophobicity using QSAR models to balance membrane permeability and metabolic clearance .

Advanced: How can enantiomeric impurities in the final product be quantified and minimized?

Methodological Answer :
Implement chiral derivatization and process analytics :

  • Derivatization : React the compound with a chiral reagent (e.g., Mosher’s acid chloride) and analyze diastereomers via LC-MS .
  • Process control : Use inline PAT (Process Analytical Technology) tools, such as FTIR, to monitor stereochemical integrity during Pd-catalyzed steps .
  • Crystallization-induced asymmetric transformation : Optimize solvent mixtures (e.g., ethanol/water) to preferentially crystallize the desired enantiomer .

Basic: What analytical techniques are critical for characterizing degradation products?

Methodological Answer :
Employ LC-HRMS and stability-indicating assays :

  • Forced degradation : Expose the compound to heat (40–80°C), acidic/alkaline conditions, and UV light to generate degradants.
  • LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Identify oxidative products (e.g., m/z shifts +16 Da for hydroxylation) .
  • NMR tracking : Compare degraded samples to authentic standards to assign structural changes (e.g., cyclobutane ring opening) .

Advanced: How can non-covalent interactions (NCIs) influence the compound’s supramolecular assembly?

Methodological Answer :
Study NCIs via SC-XRD and DFT calculations :

  • SC-XRD : Resolve hydrogen bonds (e.g., between the carboxamide and tert-butyl groups) and π-π stacking in crystal lattices .
  • DFT : Calculate interaction energies for van der Waals contacts (e.g., cyclobutane-CH···O=C) using B3LYP/6-311+G(d,p).
  • Solvent effects : Probe NCI stability in DMSO vs. water using molecular dynamics to guide formulation .

Basic: What protocols ensure reproducibility in multi-gram synthesis?

Methodological Answer :
Standardize reaction monitoring and purification :

  • In situ IR : Track carbonyl (1700–1750 cm⁻¹) and amine (3300 cm⁻¹) bands to confirm reaction progress.
  • Flash chromatography : Use gradient elution (hexane/EtOAc → 100% EtOAc) with silica gel to isolate intermediates.
  • Quality control : Validate purity (>98% by HPLC) and stoichiometry (via qNMR with maleic acid as an internal standard) .

Advanced: How can researchers address low aqueous solubility during in vivo studies?

Methodological Answer :
Apply nanoparticulate formulations and co-crystallization :

  • Nanoemulsions : Prepare via high-pressure homogenization using Labrafil® and Tween 80 (1:1 ratio) to enhance bioavailability .
  • Co-crystals : Screen with carboxylic acid co-formers (e.g., succinic acid) to improve solubility via hydrogen-bond networks .
  • Salt formation : React the compound with methanesulfonic acid to generate a stable, water-soluble salt .

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